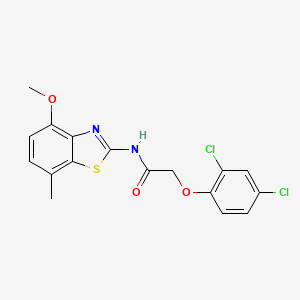

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a 2,4-dichlorophenoxy group linked to an acetamide scaffold, which is further substituted with a 4-methoxy-7-methyl-1,3-benzothiazole moiety. The dichlorophenoxy group is a common motif in agrochemicals and pharmaceuticals, conferring lipophilicity and bioactivity, while the benzothiazole ring system is known for its role in enzyme inhibition and receptor binding .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S/c1-9-3-5-13(23-2)15-16(9)25-17(21-15)20-14(22)8-24-12-6-4-10(18)7-11(12)19/h3-7H,8H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFYQXYLRFVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H14Cl2N2O2S

- Molecular Weight : 357.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. Notably, it has shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The structure-activity relationship indicates that the presence of halogen substituents enhances its inhibitory potency against COX enzymes .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anti-inflammatory Activity : The compound exhibits strong anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect.

- Antioxidant Effects : Compounds with similar structures have been reported to exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Inhibition of Prostaglandin Synthesis :

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Activity Evaluation :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

Benzothiazole vs. Pyridine/Pyrimidine Systems :

- The target compound’s 4-methoxy-7-methyl-benzothiazole group enhances COX-2 binding compared to the pyridyl group in compound 533, likely due to increased π-π stacking and hydrophobic interactions .

- In contrast, the trifluoromethyl-benzothiazole in BTA improves CK-1δ inhibition (GlideXP score: −3.78 kcal/mol), suggesting substituent position (e.g., 6-CF₃ vs. 4-OCH₃/7-CH₃) critically influences target selectivity .

Dichlorophenoxy Group: A conserved feature across analogues, this group is essential for auxin-like activity (e.g., compound 533) and enzyme inhibition (e.g., COX-2) .

Substituent Effects on Acetamide Nitrogen: Mercaptoethyl (DICA) promotes caspase-7 binding via sulfur-mediated interactions . Trichloroethyl derivatives exhibit superior COX-2 inhibition compared to 2,4-D (dichlorophenoxyacetic acid), likely due to enhanced van der Waals interactions .

Table 2: Activity Comparison of Selected Analogues

Mechanistic Insights:

- COX-2 Inhibition: The target compound’s benzothiazole group occupies a hydrophobic pocket in COX-2, while the dichlorophenoxy moiety stabilizes the active site via halogen bonding .

- Caspase-7 Binding : DICA’s mercaptoethyl group forms a disulfide bond with Cys290, a critical residue in caspase-7 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.